2,3-Dibromo-6-methylaniline

Description

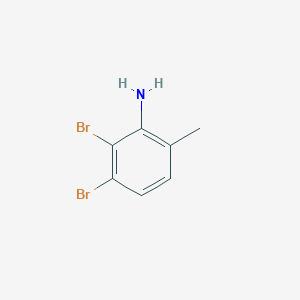

2,3-Dibromo-6-methylaniline (C₇H₇Br₂N) is a halogenated aromatic amine featuring two bromine substituents at the 2- and 3-positions and a methyl group at the 6-position of the aniline ring. This compound belongs to the class of dihaloanilines, which are critical intermediates in organic synthesis, particularly for constructing complex molecules in pharmaceuticals, agrochemicals, and dyes.

The bromine atoms at the 2- and 3-positions confer significant steric and electronic effects, influencing reactivity in electrophilic substitution and cross-coupling reactions. The methyl group at the 6-position may enhance solubility in organic solvents compared to unsubstituted analogs. Stability under ordinary conditions is expected, consistent with other bromoanilines .

Properties

Molecular Formula |

C7H7Br2N |

|---|---|

Molecular Weight |

264.94 g/mol |

IUPAC Name |

2,3-dibromo-6-methylaniline |

InChI |

InChI=1S/C7H7Br2N/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,10H2,1H3 |

InChI Key |

WPJCYTQGZAQXAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of 6-methylaniline: The synthesis of 2,3-Dibromo-6-methylaniline typically starts with 6-methylaniline. The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.

Purification: The crude product is then purified using recrystallization techniques, often employing solvents like ethanol or methanol to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Continuous Bromination: Using continuous flow reactors to maintain a steady supply of bromine and 6-methylaniline.

Automated Purification: Employing automated systems for purification to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Electrophilic Aromatic Substitution: 2,3-Dibromo-6-methylaniline can undergo further substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles like hydroxide ions (OH-) or amines (NH2-) in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nitration: Using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.

Reduction: Employing reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Using nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products Formed:

Nitration Products: Formation of nitro derivatives like 2,3-dibromo-6-nitroaniline.

Reduction Products: Formation of amine derivatives like 2,3-dibromo-6-methylbenzylamine.

Substitution Products: Formation of hydroxyl or amino derivatives like 2,3-dibromo-6-hydroxyaniline or 2,3-dibromo-6-aminoaniline.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Catalysis: Employed in catalytic reactions, such as Suzuki coupling, to form carbon-carbon bonds.

Biology and Medicine:

Pharmaceuticals: Investigated for potential use in the synthesis of pharmaceutical compounds due to its unique structure.

Biological Studies: Used in studies to understand the effects of brominated anilines on biological systems.

Industry:

Dyes and Pigments: Utilized in the production of dyes and pigments due to its ability to form colored compounds.

Agrochemicals: Used in the synthesis of agrochemicals for pest control and crop protection.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6-methylaniline involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The bromine atoms and the amino group play crucial roles in these interactions. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. Additionally, it can undergo oxidation and reduction reactions, altering its chemical structure and reactivity.

Comparison with Similar Compounds

Table 1: Key Properties of 2,3-Dibromo-6-methylaniline and Related Compounds

Key Observations:

Substituent Effects: Electronic Influence: Bromine at the 2- and 3-positions (as in this compound) creates strong electron-withdrawing effects, directing further electrophilic substitutions to the 4- or 5-positions. In contrast, 2,6-Dibromo-4-methylaniline exhibits para-directing behavior due to its symmetric substitution .

Synthetic Utility: Suzuki Coupling: 2,6-Dibromo-4-methylaniline participates in Suzuki reactions with cyclopentenone boronic esters to form titanium complexes . By analogy, this compound could serve as a substrate for asymmetric couplings, though regioselectivity may differ due to substituent positions. Indole Synthesis: 2-Bromo-3-chloroaniline (mp 41–43°C) is hydrolyzed to form 4-functionalized indoles . The higher bromine content in this compound might enable analogous pathways with altered reactivity.

Physical Properties: Solubility: Brominated anilines like 2,6-Dibromo-4-methylaniline are typically insoluble in water but soluble in polar aprotic solvents (e.g., 1,4-dioxane, DMF) . The methyl group in this compound may slightly improve lipophilicity compared to non-methylated analogs. Stability: All dihaloanilines are stable under standard conditions but may degrade under strong acidic or oxidative environments.

Biological Activity

2,3-Dibromo-6-methylaniline is an organic compound with significant potential in biological research due to its unique chemical structure and reactivity. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features two bromine atoms substituted at the 2nd and 3rd positions of the benzene ring, with a methyl group at the 6th position. This specific arrangement influences its chemical behavior and biological interactions.

| Property | Details |

|---|---|

| Molecular Weight | 232.04 g/mol |

| Melting Point | Approximately 50-52 °C |

| Solubility | Soluble in organic solvents |

| Reactivity | Participates in electrophilic substitution |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its effectiveness has been evaluated against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus).

- Minimum Inhibitory Concentration (MIC) : Studies have shown that the MIC values for this compound against certain strains range from 4.0 to 8.0 µg/mL. Its antibiofilm activity is also significant, with biofilm inhibitory concentrations (BICs) reported at approximately 6.25 µg/mL against Klebsiella pneumoniae and Escherichia coli .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines.

- Case Study : A study evaluated the effects of this compound on human cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer). The results indicated an IC50 value ranging from 5 to 10 µM, suggesting moderate cytotoxicity .

The biological activity of this compound is attributed to its ability to interact with various biomolecules through non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can influence cellular processes and lead to antimicrobial or anticancer effects.

- Protein Binding : The compound's bromine atoms enhance its ability to form stable complexes with proteins, potentially altering their function.

- DNA Interaction : Research indicates that it may also interact with nucleic acids, affecting replication or transcription processes .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.